molecular formula CdO3Ti B576894 Cadmium titanium trioxide CAS No. 12014-14-1

Cadmium titanium trioxide

Cat. No.: B576894
CAS No.: 12014-14-1
M. Wt: 208.278
InChI Key: NRQMCDBSHBOGBX-UHFFFAOYSA-N
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Description

Cadmium titanium trioxide, more commonly known in research as cadmium titanate (CdTiO3), is a functional inorganic material with a perovskite-type structure that is of significant interest in several advanced research fields . Its synthesis is often achieved through wet-chemical methods like the sol-gel technique, which allows for the production of fine nanocrystalline powders and uniform thin films with controlled stoichiometry . In materials science, researchers utilize CdTiO3 in the development of electrodes for solid oxide fuel cells (SOFCs), gas sensors, and various microelectronic applications due to its functional properties . A prominent area of investigation is its use as a photocatalyst. Studies have demonstrated that cadmium titanate exhibits activity under ultraviolet (UV) light and can be used for the photodegradation of organic pollutants, such as pharmaceuticals . Its photocatalytic performance can be further enhanced by forming nanocomposites, for instance, with molybdenum trioxide (MoO3), which reduces the band gap energy and increases efficiency for applications like antimicrobial activity and pollutant degradation . This compound is provided as a high-purity solid for research purposes only. All statements are for informational use and are not intended as product specifications. This product is for laboratory research and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12014-14-1

Molecular Formula

CdO3Ti

Molecular Weight

208.278

IUPAC Name

cadmium(2+);oxygen(2-);titanium(4+)

InChI

InChI=1S/Cd.3O.Ti/q+2;3*-2;+4

InChI Key

NRQMCDBSHBOGBX-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Ti+4].[Cd+2]

Origin of Product

United States

Scientific Research Applications

Electronics and Photonics

Conductive Materials
Cadmium titanium trioxide has been identified as a potential conductive material. Its semiconducting properties make it suitable for applications in electronic devices, particularly in sensors and optical fibers. The compound has been synthesized using methods such as the sol-gel technique, which allows for fine control over its properties and structure .

Photocatalysis
The photocatalytic activity of this compound has been studied for its ability to degrade organic pollutants under UV light. This property is particularly useful in wastewater treatment processes, where the compound can help break down harmful substances into less toxic forms .

Environmental Applications

Heavy Metal Adsorption
this compound has shown promise in environmental remediation, particularly in the adsorption of heavy metals from industrial wastewater. Its surface properties can be modified to enhance its capacity to bind with various heavy metals, making it a viable option for cleaning contaminated water sources .

Nanoparticle Interaction Studies
Research has indicated that titanium dioxide nanoparticles can modulate the toxicological responses of organisms exposed to cadmium. This interaction is crucial for understanding how this compound can be utilized in bioremediation efforts, particularly in marine environments .

Material Science

Humidity Sensors
The compound's unique electrical properties allow it to be used as a humidity sensor. Its sensitivity to moisture levels makes it applicable in various industries where humidity control is critical .

Optical Applications
Due to its optical properties, this compound can be utilized in photonic devices. Its ability to interact with light makes it suitable for applications in displays and other optical technologies .

Case Study 1: Photocatalytic Activity

A study investigated the effectiveness of this compound in degrading methylene blue dye under UV irradiation. The results showed significant degradation rates, indicating its potential use in wastewater treatment applications.

Case Study 2: Heavy Metal Adsorption

In another study, this compound was tested for its ability to remove lead ions from contaminated water. The compound demonstrated high adsorption efficiency, suggesting its viability as an adsorbent material for environmental cleanup.

Comparison with Similar Compounds

Key Properties:

  • Crystal Structure : CdTiO₃ adopts a perovskite-like structure (ABO₃), where Cd occupies the A-site and Ti the B-site. This structure is stabilized by ionic interactions between Cd²⁺ and TiO₃²⁻ frameworks.
  • Thermal Stability : Exhibits stability up to 1000 K under inert conditions, comparable to lead titanium trioxide (PbTiO₃) .
  • Toxicity : Classified as a cadmium compound, CdTiO₃ is subject to regulatory restrictions under hazardous substance lists due to cadmium’s toxicity .

Comparison with Similar Compounds

CdTiO₃ is compared below with structurally or functionally analogous compounds, including cadmium-based oxides, titanium-containing ternary oxides, and perovskite materials.

Cadmium-Based Ternary Oxides

Compound Formula Structure Band Gap (eV) Applications Toxicity/Regulatory Status
Cadmium Titanium Trioxide CdTiO₃ Perovskite ~2.7 (estimated) Photocatalysis, sensors Restricted (cadmium compound)
Cadmium Zirconium Trioxide CdZrO₃ Pyrochlore ~3.1 Dielectric materials Restricted (cadmium compound)
Cadmium Molybdenum Tetroxide CdMoO₄ Scheelite ~3.4 Luminescent materials Restricted (cadmium compound)

Key Differences :

  • CdTiO₃’s perovskite structure enables piezoelectric and ferroelectric properties, unlike CdZrO₃’s pyrochlore structure, which is more suited for dielectric applications.
  • CdMoO₄’s wider band gap (~3.4 eV) limits its use in visible-light photocatalysis compared to CdTiO₃ .

Titanium-Containing Ternary Oxides

Compound Formula Band Gap (eV) Conductivity Notable Applications
This compound CdTiO₃ ~2.7 Semiconductor Photoelectrodes, gas sensors
Lead Titanium Trioxide PbTiO₃ ~2.5 Ferroelectric Memory devices, actuators
Gallium Indium Oxide GaInO₃ ~4.9 Transparent Conductor Displays, solar cells

Key Differences :

  • PbTiO₃’s lower band gap and strong ferroelectricity make it superior for memory devices, whereas CdTiO₃’s toxicity limits its adoption in consumer electronics.
  • GaInO₃’s transparency and high conductivity (~10³ S/cm) outperform CdTiO₃ in optoelectronic applications .

Parent Oxides: CdO and TiO₂

Property CdO TiO₂ CdTiO₃
Band Gap (eV) 2.3 3.2 ~2.7
Conductivity n-type Insulator Semiconductor
Toxicity High (Cd²⁺) Low High (Cd²⁺)

Synergistic Effects : CdTiO₃ combines CdO’s narrow band gap with TiO₂’s chemical stability, enhancing visible-light absorption for photocatalytic applications . However, its toxicity mirrors CdO, necessitating stringent handling protocols .

Preparation Methods

Phase Formation and KOH Concentration

The molar ratio of KOH critically influenced the crystallographic phase. At 0.5 M KOH, a metastable hexagonal CdTiO₃ phase formed, characterized by lattice parameters a = 5.2099 Å and c = 4.6811 Å. Increasing KOH to 1.0 M promoted the rhombohedral ilmenite phase (space group R3), while annealing at 700°C for 2 hours stabilized this phase. Further annealing at 1050°C induced a transition to the perovskite phase (space group Pm3m), highlighting the temperature-dependent polymorphism of CdTiO₃.

Table 1: Hydrothermal Synthesis Conditions and Phases

KOH Concentration (M)Annealing Temperature (°C)Phase IdentifiedLattice Parameters (Å)
0.5As-synthesizedHexagonala = 5.2099, c = 4.6811
1.0700Ilmenitea = 5.094, c = 13.98
1.01050Perovskitea = 3.912

Morphological and Structural Analysis

Transmission electron microscopy (TEM) revealed hexagonal CdTiO₃ nanoparticles with an average size of 50–80 nm. X-ray photoelectron spectroscopy (XPS) confirmed the oxidation states of Cd²⁺ and Ti⁴⁺, validating the stoichiometric CdTiO₃ composition. Post-annealing, ilmenite-phase particles exhibited elongated morphologies, whereas perovskite-phase samples adopted cubic geometries.

Sol-Gel and Electrospinning Approaches

Sol-gel methods combined with electrospinning offer scalable routes to fabricate CdTiO₃ nanostructures with tailored morphologies. A recent study synthesized CdTiO₃-doped TiO₂ nanofibers using titanium isopropoxide (Ti(OiPr)₄) and cadmium acetate (Cd(CH₃COO)₂) as precursors. The process involved:

  • Preparing a sol-gel solution by mixing Ti(OiPr)₄, Cd(CH₃COO)₂, polyvinylpyrrolidone (PVP), and ethanol.

  • Electrospinning the solution to form composite nanofibers.

  • Calcining the fibers at 700°C for 2 hours to decompose organics and crystallize CdTiO₃.

Cadmium Doping and Phase Evolution

X-ray diffraction (XRD) analysis showed that undoped TiO₂ nanofibers consisted primarily of anatase (JCPDS 21-1272), while CdTiO₃ incorporation promoted rutile formation. At 2 wt.% Cd, distinct CdTiO₃ peaks emerged, coexisting with TiO₂ anatase/rutile phases. High-resolution TEM confirmed CdTiO₃ nanoparticles (5–10 nm) embedded within TiO₂ matrices, forming heterojunctions that enhanced charge separation.

Table 2: Sol-Gel/Electrospinning Parameters and Outcomes

Cd Content (wt.%)Calcination Temp (°C)Dominant PhasesPhotocatalytic H₂ Rate (ml/g·min)
0.0700Anatase9.6
0.5700Anatase/CdTiO₃16.5
2.0700Rutile/CdTiO₃19.7

Photocatalytic Performance

CdTiO₃-TiO₂ nanofibers demonstrated superior hydrogen evolution rates compared to nanoparticles, attributed to their high surface area (85 m²/g) and one-dimensional electron confinement. The 0.5 wt.% Cd sample achieved a rate of 16.5 ml/g·min under UV-vis irradiation, 10-fold higher than nanoparticle analogues. This enhancement stemmed from CdTiO₃ acting as electron sinks, reducing recombination losses.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for CdTiO₃ Synthesis

ParameterHydrothermalSol-Gel/Electrospinning
Temperature (°C)180 (hydrothermal)700 (calcination)
Time (hours)242 (calcination)
Phase ControlKOH-dependentCd content-dependent
MorphologyNanoparticlesNanofibers/Nanoparticles
Key ApplicationStructural ceramicsPhotocatalysis

Hydrothermal synthesis excels in phase purity and crystallinity, whereas sol-gel methods enable nanostructural engineering for optoelectronic applications. The hexagonal CdTiO₃ phase, unique to hydrothermal routes, offers potential for ion-exchange applications, while electrospun CdTiO₃-TiO₂ composites are optimal for light-driven reactions.

Characterization Techniques for CdTiO₃

X-Ray Diffraction (XRD)

XRD remains indispensable for phase identification. Hydrothermally synthesized CdTiO₃ exhibited distinct peaks at 24.1° (hexagonal) and 33.5° (ilmenite). Sol-gel-derived samples showed peak broadening at 25.3° (anatase) and 27.4° (rutile), with CdTiO₃ signals at 32.8° and 48.1°.

Electron Microscopy

Scanning electron microscopy (SEM) revealed nanofibers with diameters of 150–200 nm for electrospun samples. TEM lattice fringes (0.35 nm spacing) corresponded to the (101) plane of CdTiO₃, confirming heterojunction formation.

Spectroscopic Analysis

XPS spectra for hydrothermally synthesized CdTiO₃ showed binding energies of 405.2 eV (Cd 3d₅/₂) and 458.6 eV (Ti 2p₃/₂), consistent with Cd²⁺ and Ti⁴⁺. Diffuse reflectance spectroscopy (DRS) indicated bandgaps of 3.1 eV (ilmenite) and 2.8 eV (perovskite), aligning with their visible-light absorption .

Q & A

Q. What are the standard synthesis methods for Cadmium Titanium Trioxide, and how do reaction conditions influence phase purity?

this compound (CdTiO₃) is typically synthesized via solid-state reactions or sol-gel processes. Key variables include precursor molar ratios (e.g., CdO:TiO₂ at 1:1), sintering temperatures (often >1000°C), and controlled atmospheres (e.g., inert gas to prevent oxidation). For example, highlights a molar ratio of 100:1 for Cd-Ti-O systems at elevated temperatures, emphasizing the need for precise stoichiometric control to avoid impurity phases like CdO or TiO₂. Phase purity can be verified using X-ray diffraction (XRD), with Rietveld refinement to quantify secondary phases .

Q. What analytical techniques are recommended for quantifying trace cadmium in this compound matrices?

Trace Cd quantification requires:

  • Atomic Absorption Spectrometry (AAS) : Detection limits of ~0.1 ppm using flame or graphite furnace modes.
  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Multi-element analysis with <1% relative standard deviation.
  • Voltammetry : Electrochemical methods for ppb-level detection (e.g., cites atomic fluorescence for Cd in antimony trioxide, applicable here) .

Advanced Research Questions

Q. How do variations in precursor molar ratios affect the electronic properties of this compound?

Deviations from the 1:1 Cd:Ti ratio alter bandgap energy and conductivity. For example:

  • Cd-rich samples : May exhibit n-type conductivity due to interstitial Cd²⁺.
  • Ti-rich samples : Show p-type behavior from oxygen vacancies. Experimental design should include:
  • Synthesis of 5–10 compositions (e.g., Cd₁₊ₓTi₁₋ₓO₃, -0.1 ≤ x ≤ 0.1).
  • UV-Vis spectroscopy (Tauc plots for bandgap) and Hall effect measurements (carrier concentration). ’s molar ratio data supports this approach .

Q. What strategies resolve contradictions in reported bandgap energies of this compound across studies?

Discrepancies arise from synthesis conditions (e.g., annealing atmosphere) or measurement techniques. To address this:

  • Standardize synthesis : Use identical precursors and heating rates (e.g., 5°C/min in air vs. argon).
  • Cross-validate bandgap methods : Compare UV-Vis diffuse reflectance, spectroscopic ellipsometry, and photoelectron spectroscopy.
  • Report defect concentrations : Secondary ion mass spectrometry (SIMS) quantifies oxygen vacancies influencing optical properties (see ’s TiO₂ defect analysis) .

Q. How can in-situ high-temperature XRD elucidate phase transitions in this compound during thermal processing?

In-situ XRD (25–1200°C, He atmosphere) tracks real-time structural changes:

  • Phase transitions : Cubic-to-orthorhombic shifts at ~800°C.
  • Thermal expansion coefficients : Calculated from lattice parameter changes.
  • Kinetics : Avrami modeling of phase transformation rates. ’s temperature-dependent data provides a baseline for such experiments .

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